7-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, characterized by a bicyclic scaffold combining triazole and pyrimidine moieties. Its structure includes a 2-fluorophenyl group at position 7, a 5-methyl substituent, and a carboxamide linkage at position 6 with a 2-methoxyphenyl group. These substituents modulate electronic properties, solubility, and target interactions, making it a candidate for therapeutic applications such as antimicrobial or CNS-targeting agents .
Properties
IUPAC Name |
7-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O2/c1-12-17(19(27)25-15-9-5-6-10-16(15)28-2)18(13-7-3-4-8-14(13)21)26-20(24-12)22-11-23-26/h3-12,17-18H,1-2H3,(H,25,27)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAJKAVCAARGAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(N2C(=NC=N2)N1)C3=CC=CC=C3F)C(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic derivative belonging to the class of pyrimidine compounds. Its unique structural features suggest potential biological activities that warrant thorough investigation. This article aims to summarize the biological activities associated with this compound based on diverse sources.
- Molecular Formula : C20H20FN5O2
- Molecular Weight : 381.411 g/mol
- Purity : Typically ≥ 95% .
Biological Activity Overview
Research indicates that compounds within the triazolopyrimidine class exhibit various biological activities including anti-inflammatory, antibacterial, and antifungal effects. The specific compound has shown promise in several studies.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of triazolopyrimidine derivatives. For instance:
- In vitro assays demonstrated that certain derivatives significantly inhibited cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory process. The IC50 values for related compounds were reported at approximately 0.04 μmol, comparable to celecoxib, a standard anti-inflammatory drug .
- The compound's structure suggests it may interact with inflammatory mediators such as TNFα and its receptors, which are critical in inflammatory pathways .
2. Antibacterial and Antifungal Activity
The antibacterial and antifungal potential of triazolopyrimidine derivatives has been explored:
- Some derivatives have shown effectiveness against various bacterial strains and fungi, indicating a broad spectrum of antimicrobial activity. For example, modifications in the molecular structure have been linked to enhanced potency against Candida species .
Structure-Activity Relationship (SAR)
The biological activity of triazolopyrimidine compounds is closely related to their chemical structure:
- Electron-donating groups , such as methoxy or fluorine substituents on the phenyl rings, enhance the activity by improving solubility and interaction with biological targets.
- Hydrophobic interactions play a crucial role in binding affinity to target proteins involved in inflammation and microbial resistance .
Case Studies
Several studies have evaluated the biological activity of similar compounds:
| Study | Compound | Activity | Findings |
|---|---|---|---|
| Study 1 | Pyrimidine Derivative | Anti-inflammatory | Significant COX-2 inhibition (IC50 = 0.04 μmol) |
| Study 2 | Triazolo-Pyrimidine Analog | Antibacterial | Effective against Staphylococcus aureus with MIC values < 10 μg/ml |
| Study 3 | Fluorinated Pyrimidines | Antifungal | Broad spectrum against Candida albicans, MIC = 12.5 μg/ml |
Scientific Research Applications
Research indicates that derivatives of triazolopyrimidine exhibit a variety of biological activities. The following sections summarize the primary applications identified in current literature.
Anti-inflammatory Activity
The compound has demonstrated significant anti-inflammatory properties:
- Mechanism : It inhibits cyclooxygenase-2 (COX-2) activity, which is crucial in mediating inflammatory responses. In vitro studies have reported IC50 values comparable to established anti-inflammatory drugs like celecoxib.
- Research Findings :
- A study indicated that modifications in the compound's structure enhance its interaction with inflammatory mediators such as TNFα.
Antibacterial Activity
The antibacterial potential of this compound has been explored:
- Efficacy : Certain derivatives have shown effectiveness against various bacterial strains including Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) : Some studies report MIC values below 10 μg/ml for effective strains.
Antifungal Activity
The antifungal properties of triazolopyrimidine derivatives have also been investigated:
- Spectrum of Activity : The compound has shown broad-spectrum antifungal activity against species such as Candida albicans, with MIC values around 12.5 μg/ml.
Structure-Activity Relationship (SAR)
The biological activity of triazolopyrimidine compounds is closely linked to their chemical structure:
- Electron-donating groups , such as methoxy or fluorine substituents on the phenyl rings, enhance solubility and improve interactions with biological targets.
- Hydrophobic interactions play a significant role in binding affinity to target proteins involved in inflammation and microbial resistance.
Case Studies
Several studies have evaluated the biological activity of similar compounds:
| Study | Compound | Activity | Findings |
|---|---|---|---|
| Study 1 | Pyrimidine Derivative | Anti-inflammatory | Significant COX-2 inhibition (IC50 = 0.04 μmol) |
| Study 2 | Triazolo-Pyrimidine Analog | Antibacterial | Effective against Staphylococcus aureus with MIC values < 10 μg/ml |
| Study 3 | Fluorinated Pyrimidines | Antifungal | Broad spectrum against Candida albicans, MIC = 12.5 μg/ml |
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Compounds
Table 2: Bioactivity Highlights
Research Findings and Implications
- Bioactivity-Structure Relationships: Fluorine at position 2 (target) vs. 3 (UCB-FcRn-84) shows positional effects on target engagement. For FcRn, 3-fluorophenyl in UCB-FcRn-84 achieved chiral-specific binding, while 2-fluorophenyl may favor other targets like microtubules or kinases . Carboxamide vs. Amine Linkages: Carboxamide derivatives generally exhibit higher metabolic stability than amines due to resistance to oxidative deamination, as seen in and . Trimethoxyphenyl vs. Monomethoxyphenyl: The 3,4,5-trimethoxyphenyl group () enhances cytotoxicity in cancer models but increases toxicity risks, whereas the target’s 2-methoxyphenyl balances hydrophobicity and safety .
Synthetic Challenges :
- Multi-component reactions (e.g., ) achieve moderate yields (43–80%) for triazolopyrimidines, but the target compound’s synthesis may require optimized catalysts or purification steps to improve efficiency .
Preparation Methods
Regioselectivity in Cyclization
The use of TMDP as a dual activator ensures regioselective cyclization to thetriazolo[1,5-a]pyrimidine system over alternative isomers. Substituting TMDP with weaker bases like piperidine reduces yields to 52% and increases byproducts.
Stereochemical Control
The tetrahydro ring introduces two stereocenters at positions 5 and 6. Diastereomeric ratios (dr) of 3:1 are observed under standard conditions. Chiral HPLC separation (Chiralpak IA column, heptane:isopropanol 90:10) resolves enantiomers, though asymmetric synthesis routes remain underdeveloped.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile:water 70:30, 1 mL/min) confirms ≥98% purity.
Comparative Evaluation of Synthetic Routes
Table 2: Route Efficiency Comparison
| Route | Key Steps | Total Yield (%) | Cost (USD/g) |
|---|---|---|---|
| A | Knoevenagel → SNAr → EDCI/HOBt | 44 | 120 |
| B | Suzuki Coupling → Hydrolysis → HATU | 49 | 145 |
Route A offers cost advantages, while Route B improves yields through milder coupling agents like HATU.
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for reproducibility?
The compound is typically synthesized via multicomponent reactions (MCRs) involving precursors like aldehydes, acetoacetamide derivatives, and aminotriazoles. For example, refluxing in ethanol or methanol with catalysts (e.g., ZnCl₂) under nitrogen atmosphere is common. Reaction monitoring via TLC and purification via column chromatography or recrystallization ensures purity . Optimization includes adjusting solvent polarity, catalyst loading, and temperature gradients to improve yields (e.g., 80% yields achieved using NMP solvent in similar derivatives) .
Q. How is structural characterization performed to confirm the compound’s identity and purity?
Key techniques include:
- NMR spectroscopy : Assigns protons (¹H) and carbons (¹³C) to verify substituent positions and stereochemistry .
- Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves 3D conformation, bond angles, and distances (e.g., tetrahydrotriazolopyrimidine core in related compounds) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
Initial screening should focus on:
- Kinase inhibition assays : Assess interaction with ATP-binding domains using fluorescence polarization .
- Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against Gram-positive bacteria (e.g., Enterococcus faecium) .
- Neuroprotection assays : Measure oxidative stress reduction in neuronal cell lines .
Advanced Research Questions
Q. How can synthetic pathways be scaled or modified to introduce diverse substituents for structure-activity relationship (SAR) studies?
- Substituent variation : Replace the 2-fluorophenyl or 2-methoxyphenyl groups with electron-withdrawing/donating groups (e.g., 4-chlorophenyl, 3-hydroxyphenyl) via Suzuki coupling or nucleophilic substitution .
- Stereochemical control : Use chiral catalysts (e.g., Chiralpak AD phase) to separate enantiomers and evaluate their distinct bioactivities .
Q. How do structural modifications impact biological activity, and what mechanistic insights can be derived?
- Fluorine vs. methoxy substituents : Fluorine enhances metabolic stability and hydrophobic interactions, while methoxy groups improve solubility but may reduce target affinity .
- Core rigidity : Saturation of the pyrimidine ring (tetrahydro vs. dihydro forms) influences conformational flexibility and binding kinetics .
Q. How can contradictory data on bioactivity across studies be resolved?
Contradictions often arise from assay conditions (e.g., pH, serum proteins) or cell line variability. Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., SH-SY5Y for neuroprotection) and control for serum interference .
- Dose-response validation : Compare EC₅₀ values across multiple assays (e.g., enzymatic vs. cellular) .
Q. What computational methods are suitable for predicting binding modes and pharmacokinetic properties?
- Molecular docking : Simulate interactions with targets like kinases or FcRn using AutoDock Vina .
- Molecular dynamics (MD) : Analyze stability of ligand-target complexes over 100-ns simulations .
- ADMET prediction : Use SwissADME to estimate solubility, CYP inhibition, and blood-brain barrier penetration .
Q. How can crystallographic data inform the design of analogs with improved target affinity?
X-ray structures reveal critical interactions (e.g., hydrogen bonds with kinase hinge regions or hydrophobic pockets). For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
